molecular formula C13H9NO2 B3357922 Pyrrolo[1,2-a]quinoline-2-carboxylic acid CAS No. 76577-83-8

Pyrrolo[1,2-a]quinoline-2-carboxylic acid

Cat. No.: B3357922
CAS No.: 76577-83-8
M. Wt: 211.22 g/mol
InChI Key: LVFHEKCPDLJEGQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoline-2-carboxylic acid is a fused nitrogen-containing heterocyclic compound. It is part of the pyrroloquinoline family, which has garnered significant attention due to its diverse biological activities and functional properties.

Mechanism of Action

While the exact mechanism of action for Pyrrolo[1,2-a]quinoline-2-carboxylic acid is not specified in the retrieved papers, some synthesized pyrrolo[1,2-a]quinoline derivatives have been found to exhibit various biological activities . For instance, certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines were discovered as novel apoptosis inducers active against various human cancer cells .

Future Directions

Pyrrolo[1,2-a]quinoline derivatives continue to attract much attention due to their wide array of biological activity and valuable properties as promising functional materials . They have seen extensive use as functional materials, such as in the fabrication of single-crystal field-effect transistors . Future research will likely continue to explore their synthesis and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoline-2-carboxylic acid typically involves the cyclization of functionalized pyrroles with quinoline derivatives. One common method includes the intramolecular cyclization of N-phenylpyrroles under specific conditions to form the desired pyrroloquinoline structure . Another approach involves the use of catalytic systems and multicomponent reactions to achieve the formation of the pyrrolo[1,2-a]quinoline core .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of pyrroloquinoline derivatives with varying substituents .

Properties

IUPAC Name

pyrrolo[1,2-a]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)10-7-11-6-5-9-3-1-2-4-12(9)14(11)8-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHEKCPDLJEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=CN32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398041
Record name Pyrrolo[1,2-a]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76577-83-8
Record name Pyrrolo[1,2-a]quinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76577-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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